Cas no 249503-25-1 (Galidesivir)

Galidesivir 化学的及び物理的性質
名前と識別子
-
- 3,4-Pyrrolidinediol,2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)-
- ImmucillinA
- BCX-4430 freebase
- Galidesivir
- Immucillin-A
- 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)-
- IMMUCILLIN A
- BCX4430
- BCX 4430 Free Base
- (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- OLF97F86A7
- BCX4430 freebase
- ImmA cpd
- 3,4-Pyrrolidinediol,2-(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)-5-(Hydroxymethyl)-2s,3s,4r,5r
- BCX4430 (freebase)
- UA2
- GTPL11920
- BDBM50513995
- DB11676
- P14655
- (2S,3S,4R,5R)-2-{4-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-7-YL}-5-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL
- AMFDITJFBUXZQN-KUBHLMPHSA-N
- 249503-25-1
- 3,4-PYRROLIDINEDIOL, 2-(4-AMINO-5H-PYRROLO(3,2-D)PYRIMIDIN-7-YL)-5-(HYDROXYMETHYL)-, (2S,3S,4R,5R)-
- CHEMBL1236524
- GALIDESIVIR [INN]
- GALIDESIVIR [WHO-DD]
- UNII-OLF97F86A7
- CS-3779
- BCX-4430
- A900809
- HY-18649A
- AKOS027252693
- EX-A6295
- Galidesivir; BCX4430; BCX 4430; BCX-4430;(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- BCX4430FreeBase
- NS00070856
- MS-23748
- SCHEMBL12468816
- NCGC00485882-01
- Galidesivir;
- DA-73628
- GLXC-04550
- UNII-1EL1K52SH1
- galidesivirum
- (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
-
- MDL: MFCD28385877
- インチ: 1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
- InChIKey: AMFDITJFBUXZQN-KUBHLMPHSA-N
- ほほえんだ: O([H])[C@]1([H])[C@@]([H])([C@@]([H])(C([H])([H])O[H])N([H])[C@@]1([H])C1=C([H])N([H])C2C(N([H])[H])=NC([H])=NC1=2)O[H]
計算された属性
- せいみつぶんしりょう: 265.11765
- どういたいしつりょう: 265.11748936 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140
- ぶんしりょう: 265.27
- 疎水性パラメータ計算基準値(XlogP): -2.1
じっけんとくせい
- PSA: 140.31
Galidesivir セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Galidesivir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S84639-1mg |
3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |
249503-25-1 | 99% | 1mg |
¥5000.00 | 2023-02-22 | |
Ambeed | A918957-1mg |
(2S,3S,4R,5R)-2-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
249503-25-1 | 99% | 1mg |
$1027.0 | 2025-02-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R112962-1mg |
Galidesivir,≥99% |
249503-25-1 | ≥99% | 1mg |
¥4284 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48426-5mg |
Galidesivir (BCX 4430) |
249503-25-1 | 98% | 5mg |
¥17831.00 | 2023-09-08 | |
MedChemExpress | HY-18649A-1mg |
Galidesivir |
249503-25-1 | 99.13% | 1mg |
¥2000 | 2024-04-18 | |
AstaTech | P14655-1/MG |
GALIDESIVIR |
249503-25-1 | 95% | 1mg |
$790 | 2023-09-18 | |
A2B Chem LLC | AF32659-1mg |
BCX 4430 Free Base |
249503-25-1 | 99% | 1mg |
$235.00 | 2024-04-20 | |
1PlusChem | 1P00BFMB-5mg |
3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo3,2-dpyrimidin-7-yl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |
249503-25-1 | 99% | 5mg |
$723.00 | 2025-02-25 | |
A2B Chem LLC | AF32659-10mg |
BCX 4430 Free Base |
249503-25-1 | 99% | 10mg |
$995.00 | 2024-04-20 | |
DC Chemicals | DC25095-5 mg |
BCX4430 freebase |
249503-25-1 | >98% | 5mg |
$1600.0 | 2023-02-22 |
Galidesivir 関連文献
-
Rahul Kumar,Sahil Mishra,Shreya,Sushil K. Maurya RSC Med. Chem. 2021 12 306
-
Maynak Pal,Dulal Musib,Mithun Roy New J. Chem. 2021 45 1924
-
Rahul Vilas Salunke,Pawan Kumar Mishra,Yogesh S. Sanghvi,Namakkal G. Ramesh Org. Biomol. Chem. 2020 18 5639
-
N. R. Jena Phys. Chem. Chem. Phys. 2020 22 28115
-
Anindya Dutta,Ananya Roy,Laboni Roy,Samit Chattopadhyay,Subhrangsu Chatterjee RSC Adv. 2021 11 960
-
Takeshi Tsunoda,Samuel Tanoeyadi,Philip J. Proteau,Taifo Mahmud RSC Chem. Biol. 2022 3 519
-
Dweipayan Goswami RSC Adv. 2021 11 29015
-
Gamal El-Din A. Abuo-Rahma,Mamdouh F. A. Mohamed,Tarek S. Ibrahim,Mai E. Shoman,Ebtihal Samir,Rehab M. Abd El-Baky RSC Adv. 2020 10 26895
-
Minjie Zhang,Fei Xue,Jingdan Ou,Yuan Huang,Fei Lu,Bingqing Zhou,Zhibing Zheng,Xiao-Yu Liu,Wu Zhong,Yong Qin Org. Chem. Front. 2020 7 3675
-
C. H. Andy Wong,Jonathan G. Hubert,Kevin J. Sparrow,Lawrence D. Harris,Peter C. Tyler,Margaret A. Brimble Org. Biomol. Chem. 2023 21 6134
Galidesivirに関する追加情報
Recent Advances in Galidesivir (249503-25-1) Research: A Comprehensive Review
Galidesivir (BCX4430), a nucleoside analog with the chemical identifier 249503-25-1, has emerged as a promising broad-spectrum antiviral agent in recent years. This adenosine analog demonstrates potent activity against a variety of RNA viruses, positioning it as a potential therapeutic option for emerging viral threats. The compound's unique mechanism of action, which involves acting as a non-obligate RNA chain terminator, has attracted significant attention from researchers in the field of antiviral drug development.
Recent preclinical studies have further elucidated Galidesivir's mechanism of action. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with ATP for incorporation into viral RNA by the RNA-dependent RNA polymerase. Once incorporated, it causes premature termination of viral RNA synthesis. Structural studies have revealed that the 1'-cyano modification in Galidesivir's structure plays a crucial role in its antiviral activity by enhancing its resistance to viral proofreading exonucleases.
Significant progress has been made in understanding Galidesivir's pharmacokinetic profile. Recent animal studies demonstrate favorable tissue distribution, with particularly high concentrations observed in the liver and spleen. The compound shows good oral bioavailability (approximately 40-50% in non-human primates) and a plasma half-life that supports once-daily dosing. These characteristics make Galidesivir an attractive candidate for further clinical development.
Clinical trial data from Phase I studies in healthy volunteers have confirmed the safety and tolerability of Galidesivir at therapeutic doses. The most common adverse effects were mild to moderate and included headache and gastrointestinal symptoms. Importantly, no dose-limiting toxicities were observed, and the compound showed linear pharmacokinetics across the tested dose range. These findings support the continued evaluation of Galidesivir in patient populations.
Recent in vitro studies have expanded the known spectrum of Galidesivir's antiviral activity. Beyond its established efficacy against filoviruses (Ebola, Marburg) and arenaviruses (Lassa), new data demonstrate activity against coronaviruses (including SARS-CoV-2), flaviviruses (Zika, Dengue), and paramyxoviruses. This broad-spectrum activity positions Galidesivir as a potential first-line therapeutic for emerging viral outbreaks where the causative agent may not be immediately identified.
Combination therapy approaches involving Galidesivir have shown particular promise in recent research. Synergistic effects have been observed when Galidesivir is combined with other antiviral agents such as remdesivir and favipiravir. These combinations have demonstrated enhanced viral suppression in animal models while potentially reducing the risk of resistance development. Such combination strategies may represent the future of antiviral therapy for severe RNA viral infections.
Despite these promising developments, challenges remain in the clinical development of Galidesivir. Current research efforts are focused on optimizing dosing regimens, identifying predictive biomarkers of response, and developing more robust diagnostic tools to facilitate patient selection. Additionally, ongoing studies are investigating the potential for resistance development and exploring strategies to mitigate this risk. These investigations will be critical for positioning Galidesivir as a mainstream therapeutic option.
Looking forward, the research community anticipates several key developments for Galidesivir. Upcoming Phase II clinical trials will provide crucial data on efficacy in patient populations. Parallel efforts are underway to develop improved formulations and explore potential prophylactic applications. The compound's broad-spectrum activity suggests it could play an important role in pandemic preparedness, particularly for RNA viral threats. Continued investment in Galidesivir research appears justified given its unique properties and therapeutic potential.
249503-25-1 (Galidesivir) 関連製品
- 1087737-80-1(2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride)
- 2228932-27-0(tert-butyl N-2-(2-amino-3-hydroxypropyl)-5-chlorophenylcarbamate)
- 1204296-16-1(2-Methyl-3-(2-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 2225136-29-6(2-2-(aminomethyl)cyclohexyl-1lambda6,2-thiazolidine-1,1-dione, acetic acid)
- 2165628-81-7(trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol)
- 1797723-62-6(4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid)
- 1638973-52-0(tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate)
- 63362-42-5(Methyl 6-(hydroxy(phenyl)methyl)nicotinate)
- 2731014-85-8(2-Methoxybut-3-yn-1-amine hydrochloride)
- 499218-23-4(2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-)
